![molecular formula C20H28N4O3S B2436569 N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide CAS No. 1333617-82-5](/img/structure/B2436569.png)
N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide
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Description
N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide, commonly known as MCC950, is a potent and selective small molecule inhibitor of NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system that plays a critical role in the pathogenesis of many inflammatory diseases. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory diseases, including gout, multiple sclerosis, and Alzheimer's disease.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Darwish et al. (2014) aimed at the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. This research synthesized a versatile, readily accessible compound as a precursor for further reactions to obtain various derivatives. These derivatives were evaluated for their in vitro antibacterial and antifungal activities, demonstrating promising results (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).
Heterocyclic Synthesis Applications
Gouda (2014) reviewed the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide, detailing its role as a synthon in the production of polyfunctionalized heterocyclic compounds. This compound serves as a critical building block, showcasing versatility in reactivity and enabling the synthesis of various heterocyclic frameworks (Gouda, Moustafa A., 2014).
Building Block for Heterocyclic Compounds
Another research by Gouda (2014) emphasizes the compound's utility as a building block for the synthesis of a wide range of heterocyclic compounds. This includes the development of novel syntheses techniques and the exploration of the compound's reactivity under various conditions (Gouda, M., 2014).
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-3-14-24(2)28(26,27)18-10-8-17(9-11-18)22-15-19(25)23-20(16-21)12-6-4-5-7-13-20/h3,8-11,22H,1,4-7,12-15H2,2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJKVFUMSVCGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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